molecular formula C11H15F3N2O2 B15112896 Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15112896
M. Wt: 264.24 g/mol
InChI Key: DFFWICNFXMUGOI-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • 4-Methyl-3-(trifluoromethyl)aniline
  • Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the ester functionality makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8(3)16-6-7(2)10(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3

InChI Key

DFFWICNFXMUGOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C

Origin of Product

United States

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